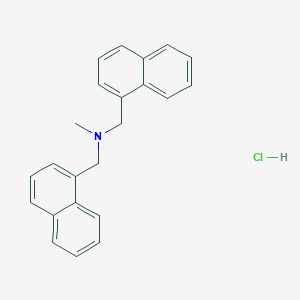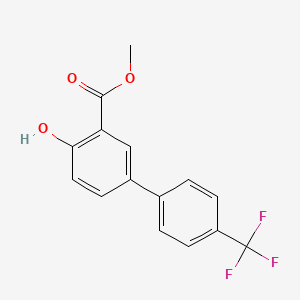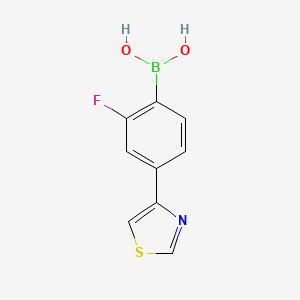
(5-Chloro-6-(4-fluorophenyl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-6-(4-fluorophenyl)pyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly known for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both chloro and fluoro substituents on the aromatic ring makes it a versatile reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(4-fluorophenyl)pyridin-3-yl)boronic acid typically involves the reaction of 6-chloropyridine with boric acid. One common method includes the use of triphenylboron or allyl borate as the boron source under the catalysis of an oxidizing agent . The reaction conditions are generally mild, making it an efficient process for laboratory-scale synthesis.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(5-Chloro-6-(4-fluorophenyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted pyridines.
科学的研究の応用
(5-Chloro-6-(4-fluorophenyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of (5-Chloro-6-(4-fluorophenyl)pyridin-3-yl)boronic acid primarily involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The chloro and fluoro substituents can influence the reactivity and selectivity of the compound in various chemical transformations.
類似化合物との比較
Similar Compounds
Uniqueness
(5-Chloro-6-(4-fluorophenyl)pyridin-3-yl)boronic acid is unique due to the presence of both chloro and fluoro substituents on the pyridine ring. This dual substitution pattern provides distinct electronic and steric properties, making it a versatile reagent in various chemical reactions. Compared to similar compounds, it offers enhanced reactivity and selectivity in Suzuki-Miyaura cross-coupling reactions, making it a valuable tool in synthetic organic chemistry.
特性
分子式 |
C11H8BClFNO2 |
|---|---|
分子量 |
251.45 g/mol |
IUPAC名 |
[5-chloro-6-(4-fluorophenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H8BClFNO2/c13-10-5-8(12(16)17)6-15-11(10)7-1-3-9(14)4-2-7/h1-6,16-17H |
InChIキー |
NZWZROIGCQXRBT-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(N=C1)C2=CC=C(C=C2)F)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B14089582.png)
![[3-(Dimethylamino)-2-methylprop-2-enylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B14089584.png)
![2'-((S)-[1,1'-biphenyl]-2-yl(hydroxy)methyl)-3-(diphenylphosphino)-[1,1'-binaphthalen]-2-ol](/img/structure/B14089588.png)

![6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14089619.png)
![1-[3-(Pentyloxy)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089630.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14089634.png)
![5-butyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14089641.png)
![2-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethan-1-ol](/img/structure/B14089649.png)
![1-(4-Tert-butylphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089655.png)


![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089671.png)

